
Fmoc-3-(4-Quinolyl)-L-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-3-(4-Quinolyl)-L-Ala-OH is a chemical compound that belongs to the family of Fmoc-protected amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, a quinoline ring, and an L-alanine residue. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(4-Quinolyl)-L-Ala-OH typically involves the following steps:
Fmoc Protection: The L-alanine residue is first protected with the Fmoc group. This is usually achieved by reacting L-alanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Quinoline Introduction: The quinoline ring is then introduced through a coupling reaction. This can be done using various coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
化学反应分析
Types of Reactions
Fmoc-3-(4-Quinolyl)-L-Ala-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.
Substitution Reactions: The quinoline ring can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: EDC or DCC with DMAP as a catalyst.
Substitution: Various electrophiles can be used depending on the desired functional group.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and functionalized quinoline derivatives.
科学研究应用
Fmoc-3-(4-Quinolyl)-L-Ala-OH has a wide range of applications in scientific research:
Chemistry: It is used in solid-phase peptide synthesis (SPPS) to create peptides and proteins with specific sequences.
Biology: It is employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of custom peptides for research and development purposes.
作用机制
The mechanism of action of Fmoc-3-(4-Quinolyl)-L-Ala-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of L-alanine, preventing unwanted reactions during peptide chain elongation. The quinoline ring can interact with various molecular targets, potentially influencing biological activity.
相似化合物的比较
Similar Compounds
Fmoc-3-(4-Quinolyl)-D-Ala-OH: The D-enantiomer of the compound.
Fmoc-3-(4-Quinolyl)-DL-Ala-OH: The racemic mixture of the compound.
Uniqueness
Fmoc-3-(4-Quinolyl)-L-Ala-OH is unique due to its specific stereochemistry (L-alanine) and the presence of the quinoline ring, which can impart distinct chemical and biological properties compared to its D-enantiomer or racemic mixture.
属性
分子式 |
C27H22N2O4 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-4-ylpropanoic acid |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-17-13-14-28-24-12-6-5-7-18(17)24)29-27(32)33-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1 |
InChI 键 |
UILNMPKRVDFFIU-VWLOTQADSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=NC5=CC=CC=C45)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC5=CC=CC=C45)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


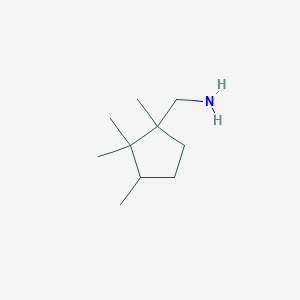
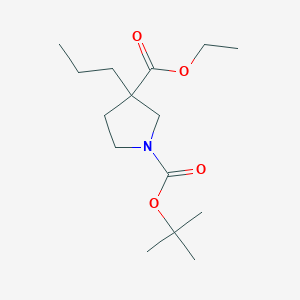
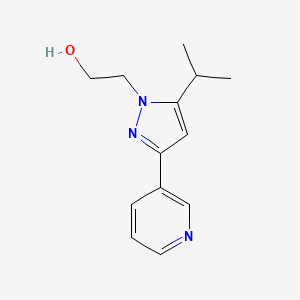
![cis-decahydro-2H-spiro[cyclopenta[b]pyrrole-3,4'-pyran]](/img/structure/B13332390.png)
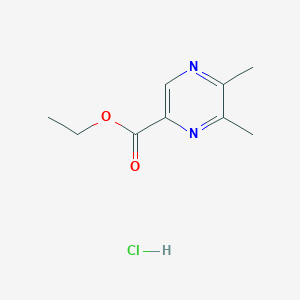
![(Cyclopropylmethyl)[3-(2-methylpiperidin-1-yl)propyl]amine](/img/structure/B13332407.png)
![2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B13332413.png)
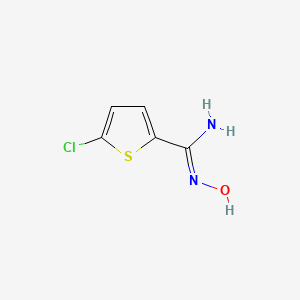
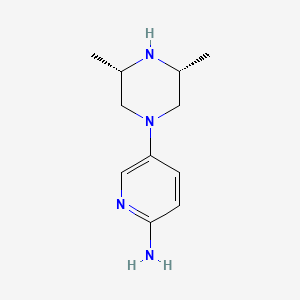
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13332432.png)
![2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one](/img/structure/B13332433.png)
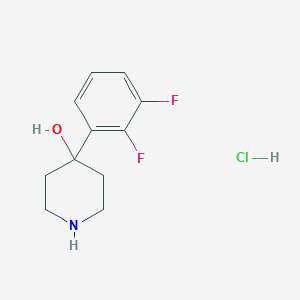

![Methyl 2-oxo-1,2,10,11-tetrahydrobenzo[6,7]oxepino[3,2-b]pyridine-7-carboxylate](/img/structure/B13332452.png)
